![molecular formula C14H17N3 B11730773 Bis(2-methylaminophenyl)amine](/img/structure/B11730773.png)
Bis(2-methylaminophenyl)amine
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Overview
Description
Bis(2-methylaminophenyl)amine is an organic compound with the molecular formula C₁₄H₁₇N₃ It is characterized by the presence of two methylaminophenyl groups attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(2-methylaminophenyl)amine can be synthesized through several methods. One common synthetic route involves the reaction of formaldehyde with 1,2-benzenediamine . The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Another method involves the use of N1-(2-aminophenyl)-1,2-benzenediamine as a starting material .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
Bis(2-methylaminophenyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
Chemistry
Bis(2-methylaminophenyl)amine serves as a versatile building block in organic synthesis. It is utilized in the creation of more complex organic molecules, particularly in the development of novel ligands and catalysts.
Biology
Research indicates potential biological activities, including:
- Antimicrobial Properties: Studies suggest that derivatives of this compound exhibit inhibitory effects against various pathogens.
- Anticancer Activity: Preliminary investigations have shown effectiveness against certain cancer cell lines, indicating a pathway for therapeutic development.
Medicine
Ongoing research explores its potential as a therapeutic agent for:
- Neurodegenerative Diseases: Investigations into its role in modulating pathways associated with Alzheimer's disease have been initiated, focusing on its interaction with amyloid structures.
- Enzyme Inhibition: The compound has been studied for its ability to inhibit specific enzymes related to disease processes, such as acetylcholinesterase and β-secretase.
Industry
In industrial applications, this compound is used in:
- Dyes and Pigments Production: Its chemical properties allow it to serve as a precursor for various dyes.
- Polymer Manufacturing: The compound contributes to the synthesis of polymers with desired properties.
Case Studies
-
Anticancer Research:
A study demonstrated that this compound derivatives showed significant cytotoxicity against murine P388 leukemia cells. The results indicated that modifications to the amine structure could enhance biological activity, suggesting pathways for drug development. -
Neurodegenerative Disease Modulation:
Research focused on the interaction between this compound and amyloid-beta peptides has shown promise in understanding its potential role in Alzheimer's disease treatment. Binding affinity studies revealed that this compound could influence amyloid aggregation processes.
Mechanism of Action
The mechanism of action of bis(2-methylaminophenyl)amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis(3-pyridylmethyl)amine: This compound has similar structural features but different functional groups, leading to distinct chemical properties.
Bis(2-aminoethyl)amine: Another related compound with different applications and reactivity.
Uniqueness
Bis(2-methylaminophenyl)amine is unique due to its specific arrangement of methylaminophenyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Biological Activity
Bis(2-methylaminophenyl)amine, a compound featuring two 2-methylaminophenyl groups, has garnered attention for its potential biological activities, particularly in the realms of oncology and neurobiology. This article reviews the existing literature on the biological activity of this compound, focusing on its cytotoxic properties, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C13H14N2
- Molecular Weight : 202.26 g/mol
- CAS Number : 1296883-59-4
Biological Activity Overview
This compound has been studied primarily for its cytotoxic effects against various cancer cell lines and its interaction with neurobiological pathways. The following sections detail specific findings related to its activity.
Cytotoxicity
Research indicates that this compound exhibits significant cytotoxicity against several cancer cell lines. A study evaluated its effects using the MTT assay, which measures cell viability based on mitochondrial activity.
The compound demonstrated a moderate antiproliferative potency across these cell lines, with the phenethyl derivative showing the highest growth-inhibitory activity.
Apoptosis Induction
The induction of apoptosis is a critical mechanism through which this compound exerts its cytotoxic effects. Flow cytometry analyses revealed that treatment with this compound increased early and late apoptosis rates in A549 cells significantly compared to control groups.
- Early Apoptosis : Increased from 7.3% (control) to up to 42.7% in treated cells.
- Late Apoptosis : Notably higher percentages were observed, indicating a strong apoptotic effect attributable to the compound's action on cellular pathways involved in programmed cell death .
Inhibition of Interleukin-6 (IL-6)
Another significant finding is the compound's ability to inhibit IL-6 release, a cytokine involved in inflammatory responses and tumor progression. The most potent derivatives reduced IL-6 levels dramatically:
Case Studies and Research Findings
Several studies have explored the biological implications of this compound derivatives:
- Cytotoxicity Against Cancer Cell Lines :
-
Neuroprotective Potential :
- Other research has indicated that similar compounds might interact with beta-amyloid plaques associated with Alzheimer’s disease, suggesting potential neuroprotective properties. The binding affinities of these compounds to amyloid plaques were studied, indicating their potential as imaging agents for Alzheimer's diagnostics .
Properties
Molecular Formula |
C14H17N3 |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
1-N-methyl-2-N-[2-(methylamino)phenyl]benzene-1,2-diamine |
InChI |
InChI=1S/C14H17N3/c1-15-11-7-3-5-9-13(11)17-14-10-6-4-8-12(14)16-2/h3-10,15-17H,1-2H3 |
InChI Key |
GHHGIHJFCJINIZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC=C1NC2=CC=CC=C2NC |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.